molecular formula C18H14ClF2N3OS B2648166 5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 158712-51-7

5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2648166
CAS RN: 158712-51-7
M. Wt: 393.84
InChI Key: BYROOYWMTJBALO-UHFFFAOYSA-N
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Description

The compound “5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a chemical substance with the molecular formula C18H14ClF2N3OS . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Antitumor Activities

Research has shown that compounds similar to 5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exhibit notable antitumor activities. For instance, studies on related compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have demonstrated promising results in combating tumor growth, highlighting the potential of these compounds in cancer treatment (Xin, 2012).

Antibacterial Properties

Compounds structurally akin to 5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their antibacterial activities. Studies have found that certain derivatives, such as those synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, showed antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Antiproliferative Activity

Research on similar pyrazole derivatives has revealed significant antiproliferative activity against human cancer cell lines. For example, derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have shown promising cytotoxic activity against liver, breast, and colon carcinoma cell lines, indicating the potential of these compounds in cancer therapy (Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).

Mechanistic Evaluation and DFT Calculations

Studies involving benzenesulfonamide derivatives, which are structurally related to the compound , have included molecular docking and Density Functional Theory (DFT) calculations. These studies provide a deeper understanding of the interactions at the molecular level, which is crucial for the development of compounds with targeted biological activities (Fahim & Shalaby, 2019).

Crystal Structure and Analysis

The crystal structure of related compounds, such as 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, has been characterized using various techniques. Understanding the crystal structure is essential for predicting and optimizing the biological activities of these compounds (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).

Chemiluminescence Studies

Research on sulfanyl-substituted dioxetanes, which are related to the compound , has explored their base-induced chemiluminescence. Such studies are significant in the development of new chemiluminescent materials for various applications, including biological assays (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

properties

IUPAC Name

5-(3-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3OS/c1-10-16(17(25)22-15-7-6-12(20)9-14(15)21)18(24(2)23-10)26-13-5-3-4-11(19)8-13/h3-9H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYROOYWMTJBALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

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